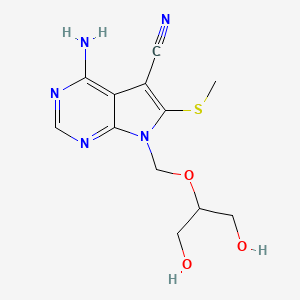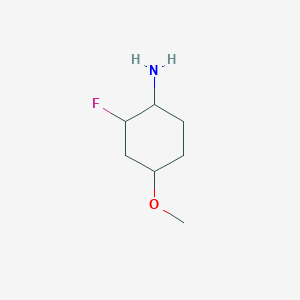
2-Fluoro-4-methoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxycyclohexan-1-amine is an organic compound with the molecular formula C7H14FNO. It is a fluorinated amine, which means it contains a fluorine atom attached to a cyclohexane ring that also bears a methoxy group and an amine group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine typically involves multiple steps. One common method starts with the fluorination of a cyclohexane derivative. For example, a precursor like 4-methoxycyclohexanone can be fluorinated using a fluorinating agent such as Selectfluor. The resulting 2-fluoro-4-methoxycyclohexanone is then subjected to reductive amination using an amine source like ammonia or an amine derivative under reducing conditions, often employing a catalyst like palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-methoxycyclohexanone, while reduction could produce 2-fluoro-4-methoxycyclohexane.
Scientific Research Applications
2-Fluoro-4-methoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates due to their enhanced stability and bioavailability.
Industry: It can be used in the development of new materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclohexan-1-amine: Lacks the methoxy group, which can influence its chemical properties and reactivity.
4-Methoxycyclohexan-1-amine: Lacks the fluorine atom, affecting its stability and bioavailability.
2-Fluoro-4-methoxybenzylamine: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.
Uniqueness
2-Fluoro-4-methoxycyclohexan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and potential for selective biological interactions, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
2-fluoro-4-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3 |
InChI Key |
IAGFHNLNIBZIBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


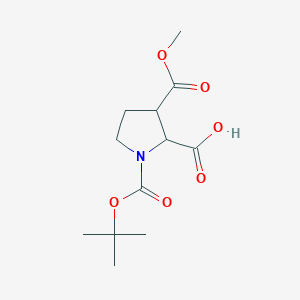

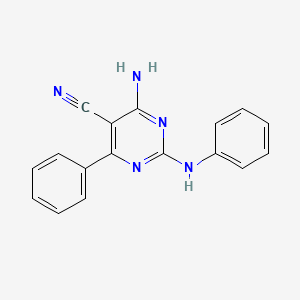
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
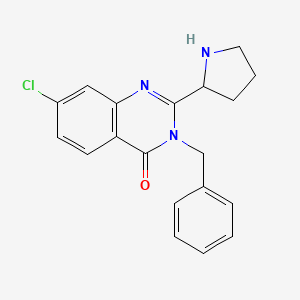
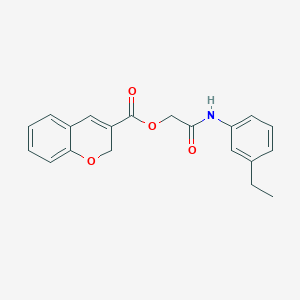
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
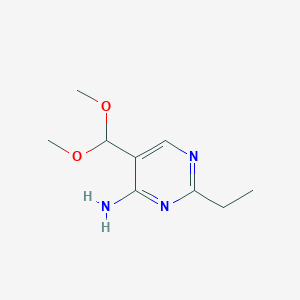
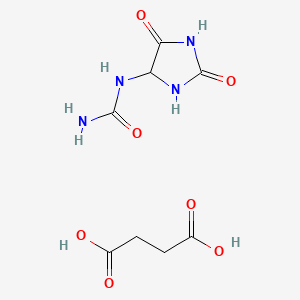
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
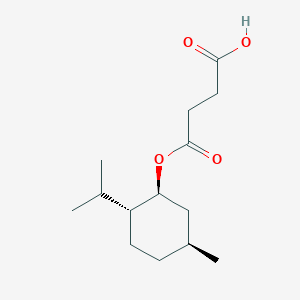
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
